N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
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Overview
Description
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties. This compound is a saturated bioisostere of the ortho-substituted phenyl ring, which is a fundamental structural element in many bioactive compounds, including drugs and agrochemicals . The replacement of the phenyl ring with a saturated bioisostere like this compound can improve the physicochemical properties of the compound, such as water solubility and metabolic stability .
Preparation Methods
The synthesis of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves several steps. One common method is the photochemical [2 + 2] cycloaddition of alkenes to construct the bicyclic structure . This reaction typically requires specific conditions, such as the use of a mercury lamp and specialized glassware, making it challenging to scale up . Another approach involves the palladium-catalyzed [3 + 2] cycloaddition reaction of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds . This method provides a modular approach to access a variety of 2-oxabicyclo[2.1.1]hexane derivatives .
Chemical Reactions Analysis
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The photochemical [2 + 2] cycloaddition is a powerful strategy to construct cyclobutanes, which are key intermediates in the synthesis of this compound . Palladium-catalyzed cycloaddition reactions are also commonly used, involving reagents such as formaldehyde, activated ketones, and aliphatic and aromatic aldehydes . These reactions typically produce 2-oxabicyclo[2.1.1]hexane derivatives as major products .
Scientific Research Applications
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications. In medicinal chemistry, it is used as a bioisostere to replace the ortho-substituted phenyl ring in bioactive compounds, improving their water solubility and metabolic stability . This compound has been incorporated into the structure of marketed agrochemicals like fluxapyroxad and boscalid, enhancing their physicochemical properties while retaining bioactivity . Additionally, it is used in the development of new bioactive compounds with improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets and pathways similar to those of the ortho-substituted phenyl ring. The replacement of the phenyl ring with the 2-oxabicyclo[2.1.1]hexane structure retains the geometric properties of the original compound, allowing it to interact with the same molecular targets . This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is unique compared to other similar compounds due to its saturated bicyclic structure. Similar compounds include 1,2-disubstituted cyclopentanes and cyclohexanes, which have been used as bioisosteres of the phenyl ring . the 2-oxabicyclo[2.1.1]hexane structure offers improved physicochemical properties, such as better water solubility and reduced lipophilicity . This makes it a valuable tool in the design of new bioactive compounds with enhanced pharmacokinetic profiles .
Properties
CAS No. |
2639446-77-6 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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